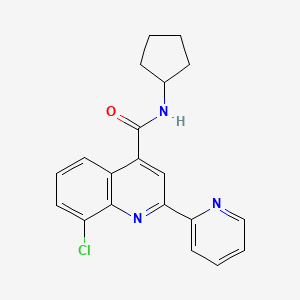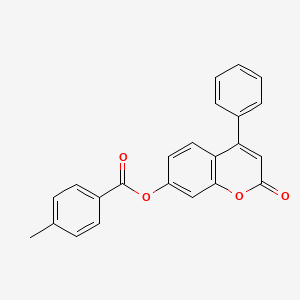
N-allyl-2-iodobenzamide
説明
Synthesis Analysis
The synthesis of N-allyl-2-iodobenzamide and related compounds often involves regioselective aryl radical cyclization techniques. For example, Faraco et al. (2003) described the regioselective 12-endo aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide with tri-n-butyltin hydride to produce benzomacrolactam, supported by NMR spectroscopy and various analytical techniques (Faraco et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 2-(N-allylsulfamoyl)-N-propylbenzamide, reveals intricate details about their configuration. El mahmoudi et al. (2023) reported the synthesis of a new compound where the molecular orientation is partly determined by intramolecular hydrogen bonding, contributing to its crystalline structure as analyzed through Hirshfeld surface analysis (El mahmoudi et al., 2023).
Chemical Reactions and Properties
Copper-catalyzed tandem reactions of 2-iodobenzamides with sodium azide have been studied by Chen et al. (2015), demonstrating an efficient method for synthesizing triazolobenzodiazepinones. This process highlights the reactive versatility of 2-iodobenzamide derivatives in forming complex heterocyclic structures under mild conditions (Chen et al., 2015).
科学的研究の応用
Imaging and Diagnostic Applications
N-allyl-2-iodobenzamide derivatives have shown significant potential in diagnostic imaging, particularly in the context of detecting and studying dopamine receptors in the brain and other receptor-specific applications. These compounds have been employed in various studies to visualize receptor distribution, aiding in the diagnosis and understanding of neuropsychiatric disorders, as well as in the detection of certain types of cancer.
Dopamine Receptor Imaging
- Studies involving iodobenzamide derivatives, such as [123I]-IBZM, have been utilized in SPECT imaging to visualize CNS D-2 dopamine receptors. Initial studies on humans have demonstrated specific localization in the basal ganglia, suggesting minimal radiation dosage and indicating safety for human use (Kung et al., 1990).
- Research on the differential accumulation of iodine-123-iodobenzamide in melanotic and amelanotic melanoma metastases in vivo has revealed specific binding to melanotic malignant melanomas, providing insight into its utility in melanoma detection (Larisch et al., 1998).
Melanoma Detection
- Phase II clinical trials have evaluated iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (BZA) as an imaging agent for detecting primary melanomas and metastases, showing a diagnostic sensitivity of 81% and specificity of 100% (Michelot et al., 1993).
Breast Cancer Studies
- The potential of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in humans has been investigated. Preliminary studies show significant uptake in most breast tumors, pointing towards its application in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
特性
IUPAC Name |
2-iodo-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWXYYAYYVWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66896-70-6 | |
| Record name | N-ALLYL-2-IODOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)
![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)